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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pfk-158 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-
2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical regulator of glycolysis, a metabolic
pathway frequently upregulated in cancer cells to support their rapid proliferation and survival.
[3][4] By inhibiting PFKFB3, Pfk-158 effectively reduces the rate of glycolysis in cancer cells,
leading to decreased glucose uptake, ATP production, and the induction of apoptosis
(programmed cell death).[2] This technical guide provides a comprehensive overview of the
chemical structure, properties, mechanism of action, and preclinical data of Pfk-158.

Chemical Structure and Properties

Pfk-158, with the IUPAC name (E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-
1-one, is a synthetic compound with the molecular formula C1sH11F3N20. Its chemical and
physical properties are summarized in the table below.
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Property Value

(E)-1-(pyridin-4-yl)-3-[7-(trifluoromethyl)quinolin-

UPAC Name 2-yl]prop-2-en-1-one
CAS Number 1462249-75-7
Molecular Formula C1sH11F3N20
Molecular Weight 328.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Signhaling Pathways

Pfk-158 exerts its anti-cancer effects by targeting a key enzyme in cellular metabolism,
PFKFB3.

PFKFB3 Signaling Pathway in Cancer

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a
potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a rate-limiting enzyme in
glycolysis. In many cancer cells, signaling pathways such as the PISBK/AKT/mTOR and those
activated by hypoxia (via HIF-10) lead to the upregulation of PFKFB3. This results in increased
F2,6BP levels, enhanced glycolytic flux, and the production of ATP and lactate, which supports
tumor growth and proliferation.
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PFKFB3 Signaling Pathway in Cancer and the Point of Intervention for Pfk-158.
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Quantitative Data Presentation
In Vitro Efficacy

Pfk-158 has demonstrated potent inhibitory activity against PFKFB3 and various cancer cell

lines.

Target/Cell Line Cancer Type ICso0 Value

Recombinant Human PFKFB3 - 137 nM

Jurkat T-cell leukemia 1.62 uM (PFKFB3 activity)

Jurkat T-cell leukemia 847 nM (2-deoxyglucose
uptake)

Jurkat T-cell leukemia 328 nM (Toxicity)

A549 Lung Carcinoma 15 uM

Malignant Pleural
H28 ) ~3-12 uM (at 24h)
Mesothelioma

Malignant Pleural
EMMeso ] ~3-12 uM (at 24h)
Mesothelioma

Patient-derived ascitic cells Ovarian Cancer 4.0-9.0 pM (at 24h)

In Vivo Efficacy

Preclinical studies in mouse models have shown significant anti-tumor activity of Pfk-158.
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Tumor Model Cancer Type Dosing Regimen Outcome
Lewis Lung
) » ~80% growth
Carcinoma Lung Cancer Not specified o
. inhibition
(syngeneic)
Human tumor ] N ~80% growth
Various Not specified o
xenografts inhibition
Small Cell Lung 25 mg/kg, i.p., every Significant delay in
H446 xenograft
Cancer other day for 10 days tumor growth
15 mg/kg, i.p., once a o
HeyA8BMDR (PTX- ] Marked reduction in
i Ovarian Cancer week for 4 weeks
resistant) tumor growth

(with Carboplatin)

Experimental Protocols

The following are general protocols for key experiments used to characterize the activity of Pfk-
158.

PFKFB3 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of Pfk-158 on the kinase activity of
recombinant PFKFB3.

Principle: The assay quantifies the amount of ADP produced from the phosphorylation of
fructose-6-phosphate (F6P) to F2,6BP by PFKFB3.

General Protocol:

e Prepare a reaction mixture containing recombinant human PFKFB3 enzyme, F6P, and ATP
in a suitable kinase buffer.

o Add Pfk-158 at various concentrations to the reaction mixture. Include a vehicle control (e.g.,
DMSO).

¢ Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
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» Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g.,
ADP-GIlo™ Kinase Assay).

o Calculate the percentage of inhibition for each concentration and determine the 1Cso value.

Cell Viability (MTT) Assay

This assay assesses the effect of Pfk-158 on the metabolic activity and viability of cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan
crystals. The amount of formazan is proportional to the number of viable cells.

General Protocol:

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of Pfk-158 for a specified period (e.g., 72 hours).

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This assay quantifies the induction of apoptosis by Pfk-158 in cancer cells using flow
cytometry.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell
membrane and can be detected by fluorescently labeled Annexin V. Propidium lodide (P1) is a
fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and
necrotic cells).

General Protocol:

» Treat cancer cells with Pfk-158 for a specified time to induce apoptosis.
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» Harvest the cells and wash them with cold PBS.

e Resuspend the cells in 1X Annexin V binding buffer.

e Add fluorescently labeled Annexin V and PI to the cell suspension.
 Incubate the cells in the dark at room temperature for 15 minutes.

e Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic,
late apoptotic, and necrotic cells.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Pfk-158 in a
mouse xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.
The effect of Pfk-158 on tumor growth is then monitored over time.

General Protocol:

e Implant human cancer cells subcutaneously into the flank of immunocompromised mice.
¢ Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

e Randomize the mice into treatment and control groups.

o Administer Pfk-158 to the treatment group via a specified route (e.g., intraperitoneal
injection) and dosing schedule. The control group receives a vehicle control.

e Measure tumor volume and mouse body weight regularly (e.g., twice a week).

e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
weight, immunohistochemistry).

Mandatory Visualizations
Experimental Workflow for Pfk-158 Evaluation
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General Experimental Workflow for the Evaluation of Pfk-158.
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Conclusion

Pfk-158 is a promising novel anti-cancer agent that targets the metabolic vulnerability of cancer
cells by inhibiting PFKFB3. Its potent in vitro and in vivo activity, coupled with a well-defined
mechanism of action, makes it a compelling candidate for further clinical development. This
technical guide provides a foundational understanding of Pfk-158 for researchers and drug
development professionals interested in the field of cancer metabolism. The initiation of a
Phase 1 clinical trial (NCT02044861) marks a significant step in evaluating the therapeutic
potential of this first-in-class PFKFB3 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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